![molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9](/img/structure/B1379193.png)

[6-(Aminomethyl)piperidin-2-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

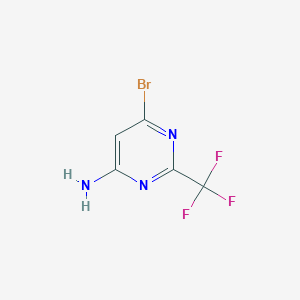

“[6-(Aminomethyl)piperidin-2-yl]methanol”, also known as AMPH, is a chemical compound with potential applications in various fields of research and industry. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of AMPH is C7H16N2O and its molecular weight is 144.21 g/mol.Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The refractive index of a similar compound, 2-(Aminomethyl)piperidine, is 1.4854 and its density is 0.9406 g/mL at 25 °C .科学的研究の応用

Synthesis of Biologically Active Piperidine Derivatives

AMPH serves as a versatile intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. These derivatives are present in various pharmaceuticals and exhibit a wide range of biological activities . The AMPH moiety can be functionalized to create substituted piperidines, which are often used in drug development.

Development of Anticancer Agents

Piperidine derivatives, including those synthesized from AMPH, have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers . The AMPH structure allows for the creation of novel compounds that can be tested for their efficacy against cancer cells.

Antimicrobial and Antifungal Applications

The AMPH compound can be used to develop new antimicrobial and antifungal agents. Its piperidine core is a common feature in many compounds with these properties, and modifying the AMPH structure could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .

Neuropharmacological Research

In neuropharmacology, AMPH-related piperidine derivatives are investigated for their potential use in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic medications, where the piperidine ring of AMPH plays a significant role in the pharmacophoric features of these drugs .

Analgesic and Anti-inflammatory Drugs

AMPH is also a precursor in the synthesis of analgesic and anti-inflammatory drugs. The piperidine nucleus is a key component in many pain relievers and anti-inflammatory medications, and AMPH-based derivatives continue to be a focus of research in this area .

Cardiovascular Drug Development

The structural features of AMPH make it a candidate for the development of cardiovascular drugs. Piperidine derivatives have been used as antihypertensive agents, and AMPH can be a starting point for synthesizing new compounds that may help in managing blood pressure and other cardiovascular conditions .

将来の方向性

Piperidine derivatives have significant potential in the pharmaceutical industry. The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

特性

IUPAC Name |

[6-(aminomethyl)piperidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYTZZYIWQDEMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)CO)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)

![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)

![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)

![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)